MRP1 Inhibitory Potency: Target Compound's Analog is 6-Fold More Potent than MK571
The closest structurally characterized analog, compound 1 (4-[(5,6,7,8-tetrahydro-4-oxo-4H-[1]benzothieno[2,3-d][1,3]thiazin-2-yl)amino]benzoic acid), is reported to be 'about six times more potent than the known inhibitor MK571 at MRP1' [1]. This 6-fold potency advantage provides a quantitative benchmark for the 4-aminobenzoic acid-thiazine chemotype from which 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid is derived. The target compound, lacking the fused benzothiophene ring and the 4-oxo group, represents a simplified scaffold for establishing baseline MRP1 activity and probing the minimal pharmacophore requirements.
| Evidence Dimension | MRP1 inhibitory potency (relative to MK571 standard) |
|---|---|
| Target Compound Data | No direct MRP1 IC50 data available for 4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)benzoic acid |
| Comparator Or Baseline | Compound 1 (fused benzothieno-thiazine analog): ~6-fold more potent than MK571 at MRP1; MK571 IC50 at MRP1 ~1-10 µM range |
| Quantified Difference | ~6-fold potency advantage of the thiazine-PABA chemotype over MK571 (parent scaffold benchmark) |
| Conditions | MRP1-overexpressing cell membrane vesicle transport assay; substrate: leukotriene C4 (LTC4) or 17β-estradiol 17-(β-D-glucuronide) |
Why This Matters
Procurement of the target, less complex compound enables deconvolution of the minimal structural features required for MRP1 inhibition, facilitating rational lead optimization and IP generation.
- [1] Leyers, S., et al. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & Medicinal Chemistry Letters, 18(17), 4761–4763. View Source
